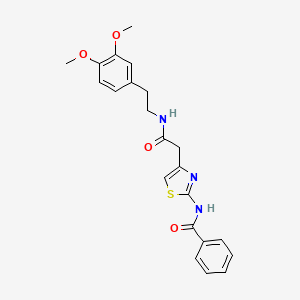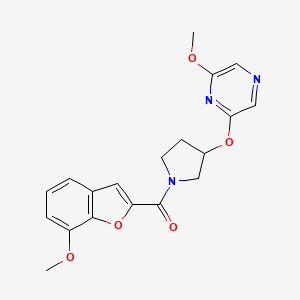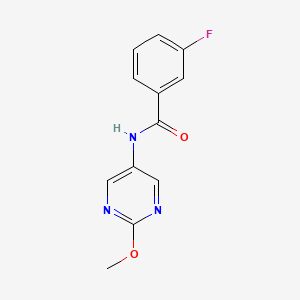
3-氟-N-(2-甲氧基嘧啶-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core with a fluorine atom at the 3-position and a methoxypyrimidinyl group at the 5-position
科学研究应用
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Material Science: The compound can be incorporated into materials with specific properties, such as fluorescence or conductivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under amide bond-forming conditions.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a methoxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.
化学反应分析
Types of Reactions
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and the methoxypyrimidinyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
作用机制
The mechanism of action of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(2-trifluoromethylphenyl)benzamide
- 3-iodo-N-(2-trifluoromethylphenyl)benzamide
Uniqueness
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of both a fluorine atom and a methoxypyrimidinyl group. This combination of functional groups can impart specific properties, such as increased stability or enhanced biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCNEFHARMRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
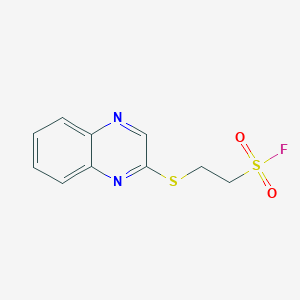
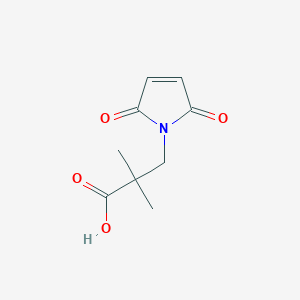

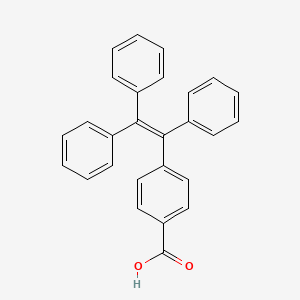

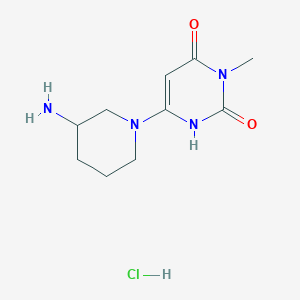
![8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2576743.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
